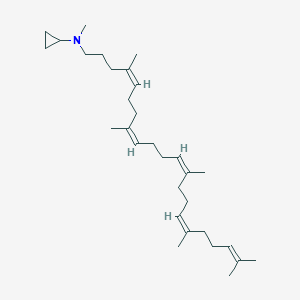
Trisnorsqualene N-methylcyclopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SU 5205 is a compound known for its inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR2). It is primarily used in scientific research to study its effects on angiogenesis and related pathways. The compound has a molecular formula of C15H10FNO and a molecular weight of 239.24 g/mol .
Vorbereitungsmethoden
Die Synthese von SU 5205 umfasst mehrere Schritte, die typischerweise mit der Herstellung der Kern-Indolinon-Struktur beginnen. Die synthetische Route umfasst die folgenden Schritte:
Bildung des Indolinon-Kerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Indolinonrings.
Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe wird durch eine Kondensationsreaktion mit dem Indolinon-Kern eingeführt.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen
Industrielle Produktionsverfahren für SU 5205 sind nicht gut dokumentiert, da es hauptsächlich für Forschungszwecke verwendet wird. Die Synthese beinhaltet typischerweise Standardtechniken und Reagenzien der organischen Chemie.
Chemische Reaktionsanalyse
SU 5205 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: SU 5205 kann Substitutionsreaktionen eingehen, insbesondere an der Fluorphenylgruppe, um verschiedene Substituenten einzuführen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Analyse Chemischer Reaktionen
SU 5205 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: SU 5205 can undergo substitution reactions, particularly on the fluorophenyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Trisnorsqualene N-methylcyclopropylamine has shown promise in the following areas:
- Antiviral Activity : Preliminary studies suggest that derivatives of trisnorsqualene exhibit antiviral properties, potentially offering new avenues for the treatment of viral infections. Research indicates that squalene derivatives can enhance immune responses, which may be beneficial in developing antiviral therapies .
- Cancer Therapy : Some studies have explored the use of squalene derivatives in cancer treatment due to their ability to modulate immune responses and induce apoptosis in cancer cells. This application is still under investigation but holds significant potential .
Biochemistry
- Immunomodulatory Effects : this compound has been studied for its effects on immune cell function. Research indicates that compounds derived from shark liver oil, which contains squalene, can influence T-cell polarization and enhance the functionality of polymorphonuclear cells . This suggests potential applications in immunotherapy and vaccine development.
- Cell Membrane Interaction : The compound's structural similarity to natural lipids allows it to interact with cell membranes, possibly affecting membrane fluidity and permeability. This property can be leveraged in drug delivery systems where enhanced absorption is crucial.
Materials Science
- Sustainable Materials Development : The unique properties of this compound make it a candidate for developing biodegradable polymers and surfactants. Its ability to form stable emulsions can be utilized in creating eco-friendly coatings and adhesives.
Case Study 1: Immunological Effects of Shark Liver Oil
In a study examining the effects of shark liver oil supplementation, researchers found that high doses significantly influenced T-cell polarization and enhanced the functionality of peripheral blood polymorphonuclear cells. This study highlights the potential of compounds like trisnorsqualene in modulating immune responses, suggesting applications in immunotherapy .
Case Study 2: Antiviral Properties
Research conducted on squalene derivatives demonstrated their capacity to inhibit viral replication in vitro. These findings support the hypothesis that this compound could serve as a scaffold for developing new antiviral agents, particularly against emerging viral pathogens .
Summary Table of Applications
Wirkmechanismus
SU 5205 exerts its effects by inhibiting VEGFR2, a receptor tyrosine kinase involved in angiogenesis. The compound binds to the ATP-binding site of VEGFR2, preventing its activation and subsequent signaling. This inhibition leads to reduced endothelial cell proliferation and migration, ultimately suppressing angiogenesis .
Vergleich Mit ähnlichen Verbindungen
SU 5205 ist einzigartig in seiner spezifischen Hemmung von VEGFR2. Ähnliche Verbindungen umfassen:
Sunitinib: Ein weiterer VEGFR2-Inhibitor mit breiterer Kinase-Hemmung.
Sorafenib: Hemmt mehrere Kinasen, darunter VEGFR2, zielt aber auch auf RAF-Kinasen ab.
Axitinib: Ein potenter und selektiver Inhibitor von VEGFR1, VEGFR2 und VEGFR3
Im Vergleich zu diesen Verbindungen ist SU 5205 selektiver für VEGFR2, was es zu einem wertvollen Werkzeug für die Untersuchung von VEGFR2-spezifischen Signalwegen und Wirkungen macht.
Eigenschaften
CAS-Nummer |
123594-77-4 |
|---|---|
Molekularformel |
C31H53N |
Molekulargewicht |
439.8 g/mol |
IUPAC-Name |
N-methyl-N-[(4Z,8Z,12Z,16Z)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine |
InChI |
InChI=1S/C31H53N/c1-26(2)14-10-17-29(5)20-11-18-27(3)15-8-9-16-28(4)19-12-21-30(6)22-13-25-32(7)31-23-24-31/h14-16,20-21,31H,8-13,17-19,22-25H2,1-7H3/b27-15-,28-16-,29-20-,30-21- |
InChI-Schlüssel |
DWHRGDDPNGNRRM-LKNHTZMTSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C |
Isomerische SMILES |
CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCCN(C)C1CC1)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C |
Synonyme |
trisnorsqualene N-methylcyclopropylamine trisnorsqualene NMCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















